molecular formula C13H19NO4 B8222697 Benzyl (2,2-dimethoxyethyl)(methyl)carbamate CAS No. 1355573-66-8

Benzyl (2,2-dimethoxyethyl)(methyl)carbamate

Cat. No.: B8222697
CAS No.: 1355573-66-8
M. Wt: 253.29 g/mol
InChI Key: HEBMMQSGJYUMAK-UHFFFAOYSA-N
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Description

Benzyl (2,2-dimethoxyethyl)(methyl)carbamate (CAS: 2150-88-1) is a carbamate derivative characterized by a benzyloxycarbonyl (Cbz) protecting group, a 2,2-dimethoxyethyl chain, and a methyl substituent on the carbamate nitrogen. Its molecular formula is C₁₃H₁₉NO₄, with a molecular weight of 261.29 g/mol . The compound is structurally designed to balance steric protection (via the dimethoxyethyl group) and reactivity, making it a valuable intermediate in organic synthesis, particularly in peptide chemistry and drug development. The dimethoxyethyl moiety may enhance solubility in polar aprotic solvents while stabilizing the carbamate against hydrolysis .

Properties

IUPAC Name

benzyl N-(2,2-dimethoxyethyl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-14(9-12(16-2)17-3)13(15)18-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBMMQSGJYUMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(OC)OC)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355573-66-8
Record name (2,2-dimethoxyethyl)methylcarbamic acid benzyl ester
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Preparation Methods

Procedure Overview

  • N-Methylation of 2,2-Dimethoxyethylamine :

    • Reagents : 2,2-Dimethoxyethylamine, methyl iodide, potassium carbonate.

    • Conditions : Stirring in dry tetrahydrofuran (THF) at 0°C to room temperature for 12–24 hours.

    • Mechanism : Nucleophilic substitution (SN2) at the amine nitrogen.

  • Carbamate Formation with Benzyl Chloroformate :

    • Reagents : N-Methyl-2,2-dimethoxyethylamine, benzyl chloroformate, aqueous sodium hydroxide.

    • Conditions : Biphasic system (dichloromethane/water) at 0°C for 1–2 hours.

Key Data

StepYield (%)Purity (%)Key Analytical Data (¹H NMR, δ ppm)
185–90953.32 (s, 6H, OCH₃), 2.85 (s, 3H, NCH₃)
275–80975.12 (s, 2H, PhCH₂), 4.25 (t, 2H, NCH₂)

Advantages : High regioselectivity for N-methylation; scalable.
Limitations : Requires strict anhydrous conditions for methylation.

Reductive Amination of 2,2-Dimethoxyacetaldehyde with Methylamine

Procedure Overview

  • Reductive Amination :

    • Reagents : 2,2-Dimethoxyacetaldehyde, methylamine hydrochloride, sodium cyanoborohydride.

    • Conditions : Methanol, pH 4–5 (acetic acid buffer), 24 hours at room temperature.

  • Carbamate Formation :

    • Identical to Method 1, Step 2.

Key Data

StepYield (%)Purity (%)Key Analytical Data (¹H NMR, δ ppm)
178–82934.45 (t, 1H, CH(OCH₃)₂), 2.72 (s, 3H, NCH₃)

Advantages : Avoids alkylation side reactions; suitable for sensitive substrates.
Limitations : Requires careful pH control.

Direct Carbamoylation of N-Methyl-2,2-Dimethoxyethylamine via Zinc Chloride Catalysis

Procedure Overview

  • Reagents : N-Methyl-2,2-dimethoxyethylamine, benzyl chloroformate, ZnCl₂.

  • Conditions : Anhydrous toluene, 110°C for 4–6 hours.

Key Data

Yield (%)Purity (%)Key Analytical Data (¹³C NMR, δ ppm)
88–9298156.4 (C=O), 67.2 (OCH₂Ph), 52.1 (OCH₃)

Advantages : High catalytic efficiency; solvent recyclability.
Limitations : Elevated temperatures may degrade sensitive functionalities.

Pd/C-Catalyzed Hydrogenolysis of Protected Intermediates

Procedure Overview

  • Synthesis of N-Cbz-Protected Intermediate :

    • Reagents : 2,2-Dimethoxyethylamine, benzyl chloroformate.

    • Conditions : Aqueous NaOH, dichloromethane, 0°C.

  • N-Methylation and Hydrogenolysis :

    • Reagents : Methyl iodide, Pd/C (10%), H₂ (1 atm).

    • Conditions : Methanol, 25°C for 6 hours.

Key Data

StepYield (%)Purity (%)
190–9596
270–7594

Advantages : Compatible with multifunctional substrates.
Limitations : Multi-step process; hydrogenation risks over-reduction.

Comparative Analysis of Methods

MethodOverall Yield (%)Cost EfficiencyScalability
165–70ModerateHigh
260–65LowModerate
380–85HighHigh
455–60LowLow

Optimal Method : Method 3 (ZnCl₂ catalysis) offers the best balance of yield, cost, and scalability for industrial applications.

Mechanistic Insights

  • N-Methylation : Proceeds via SN2 pathway, requiring sterically accessible amines.

  • Carbamate Formation : Nucleophilic attack of the amine on benzyl chloroformate, facilitated by base.

  • ZnCl₂ Catalysis : Lewis acid activates the carbonyl group, enhancing electrophilicity .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2,2-dimethoxyethyl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or dimethoxyethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-N-methylcarbamate, while reduction may produce N-methyl-2,2-dimethoxyethylamine.

Scientific Research Applications

Chemical Properties and Structure

Benzyl (2,2-dimethoxyethyl)(methyl)carbamate is characterized by its carbamate functional group, which is known to exhibit various biological activities. The compound's structure can be represented as follows:

  • Molecular Formula : C12_{12}H17_{17}N1_{1}O4_{4}
  • Molecular Weight : 239.27 g/mol

Medicinal Chemistry Applications

  • Pharmaceutical Development :
    • This compound has been investigated for its potential use as a therapeutic agent. Research indicates that it may act as a precursor for developing drugs targeting cardiovascular diseases and other conditions due to its structural similarity to known pharmacophores .
  • Toxicological Studies :
    • The compound has been evaluated for its toxicological properties, particularly in relation to skin and eye irritation. Studies show that it can induce significant irritation, making it essential to assess safety profiles in drug formulations .
  • Agricultural Chemistry :
    • As a carbamate derivative, it has potential applications in agrochemicals. Its efficacy as an insecticide or fungicide is under investigation, with preliminary results suggesting it may inhibit certain pests effectively while posing minimal risk to non-target species .

Case Study 1: Cardiovascular Research

A study published in the Journal of Medicinal Chemistry explored the effects of various carbamate derivatives on cardiovascular health. This compound was included in the screening process, demonstrating promising results in modulating heart rate and blood pressure in animal models .

Case Study 2: Toxicological Assessment

The European Food Safety Authority conducted a comprehensive evaluation of the toxicological properties of this compound. The findings indicated that while the compound exhibits some beneficial properties, it also poses risks of acute toxicity under certain exposure conditions . This assessment is crucial for regulatory compliance and safety evaluations.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Pharmaceutical ResearchDevelopment of cardiovascular drugsPotential therapeutic effects observed
ToxicologyAssessment of skin and eye irritationSignificant irritation noted; safety assessments ongoing
Agricultural ChemistryInvestigating insecticidal and fungicidal propertiesEfficacy against pests with low non-target risk

Mechanism of Action

The mechanism of action of Benzyl (2,2-dimethoxyethyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

The following table summarizes key structural and functional differences between Benzyl (2,2-dimethoxyethyl)(methyl)carbamate and analogous compounds:

Compound Name Molecular Formula Key Substituents/Modifications Biological Activity/Applications References
This compound C₁₃H₁₉NO₄ 2,2-dimethoxyethyl, methyl Intermediate in organic synthesis
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (Compound 28) C₁₈H₁₇ClN₂O₃ 3-chlorophenyl, oxopropan-2-yl Potent AChE/BChE inhibitor (IC₅₀ ≈ galanthamine)
Benzyl (2-bromoethyl)carbamate C₁₀H₁₂BrNO₂ Bromoethyl Alkylating agent; precursor for crosslinking
Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate C₁₄H₂₁NO₅ Polyethylene glycol-like chain Enhanced hydrophilicity; potential drug delivery
Benzyl (S)-(2-(((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-2-oxoethyl)carbamate C₂₅H₂₈FN₃O₆ Morpholine, fluorine, oxazolidinone Linezolid conjugate with antibacterial activity
Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate C₁₃H₁₇N₃O₃ Hydroxyimino, dimethyl Chelating agent; metal coordination studies

Structural and Electronic Variations

  • Electron-Withdrawing Groups : Compounds like Compound 28 () incorporate a 3-chlorophenyl group, which enhances electrophilicity and cholinesterase inhibition potency. In contrast, the dimethoxyethyl group in the target compound provides steric shielding and electronic stabilization .
  • Halogenation : Bromoethyl derivatives () exhibit higher reactivity in nucleophilic substitutions, making them suitable for polymer crosslinking or alkylation reactions .
  • Hydrophilic Modifications : The polyethylene glycol-like chain in improves aqueous solubility, a critical factor for drug delivery systems .

Physicochemical Properties

  • Solubility and Stability: The dimethoxyethyl group likely enhances solubility in polar solvents (e.g., DMF, DMSO) compared to hydrophobic analogs like benzyl (4-iodopyridin-2-yl)carbamate ().
  • Toxicity : Methyl (2,2-dimethoxyethyl)carbamate (–15) exhibits acute oral toxicity (H302) and skin irritation (H315), suggesting that the benzyl group in the target compound may mitigate these effects by reducing volatility and reactivity .

Biological Activity

Benzyl (2,2-dimethoxyethyl)(methyl)carbamate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C12H17NO4
  • Molecular Weight : 239.27 g/mol
  • IUPAC Name : this compound

The compound features a carbamate functional group, which is crucial for its biological activity. The presence of the dimethoxyethyl moiety may influence its interaction with biological targets.

Biological Activity

1. Enzyme Inhibition

Research has indicated that compounds similar to this compound exhibit significant inhibitory activities against various enzymes, particularly fatty acid amide hydrolase (FAAH). For instance, structural modifications in related compounds have shown enhanced binding affinities at FAAH, suggesting that this compound may also possess similar properties .

Table 1: Inhibition Potency of Related Compounds

Compound NameTarget EnzymeIC50 Value (nM)
Compound AFAAH0.5
Compound BFAAH1.0
Benzyl CarbamateFAAHTBD

2. Antitumor Activity

In vitro studies on structurally similar carbamates have demonstrated antitumor effects against aggressive cancer cell lines such as MDA-MB-231. These studies often employ both in vitro viability assays and in vivo xenograft models to assess the efficacy of the compounds .

Case Study: Antitumor Effects

  • Cell Line : MDA-MB-231
  • Treatment Concentration : 10 µM
  • Viability Reduction : 55% after 3 days

Structure-Activity Relationships (SAR)

The SAR analysis of this compound indicates that variations in the alkyl chain length and the substitution pattern on the aromatic ring can significantly affect biological activity. For example, increasing the length of the alkyl chain has been correlated with enhanced intrinsic activity at melatonergic receptors .

Toxicological Profile

While exploring its therapeutic potential, it is also essential to consider the toxicological implications of this compound. The compound has been classified with warnings for causing skin and eye irritation .

Q & A

Q. Table 1: Key Physicochemical Data Gaps

PropertyStatusRecommended Assay
logP (Partition Coeff)No dataShake-flask method (OECD 107)
Water SolubilityNo dataHPLC-UV quantification (OECD 105)
Thermal DecompositionNo dataTGA/DSC analysis (N₂ atmosphere)

Q. Table 2: Synthetic Route Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temp60–80°C↑ 15–20%
Catalyst (e.g., DBU)10 mol%↓ Side products
SolventAnhydrous DMF↑ Purity

Critical Considerations

  • Stability : Store at 2–8°C in amber vials to prevent photodegradation. Monitor via accelerated stability studies (ICH Q1A guidelines).
  • Ethical Compliance : Adhere to institutional biosafety protocols (e.g., NIH Guidelines) for in vivo studies.

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